molecular formula C19H19BrN4O B11125942 6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

Cat. No.: B11125942
M. Wt: 399.3 g/mol
InChI Key: PVXPDFXGQYPNGQ-UHFFFAOYSA-N
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Description

6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The scalability of the Suzuki-Miyaura coupling reaction makes it a suitable choice for industrial production .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is unique due to its specific structure, which combines the indole ring with piperazine and pyridine moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H19BrN4O

Molecular Weight

399.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C19H19BrN4O/c20-16-5-4-15-6-8-24(17(15)13-16)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2

InChI Key

PVXPDFXGQYPNGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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